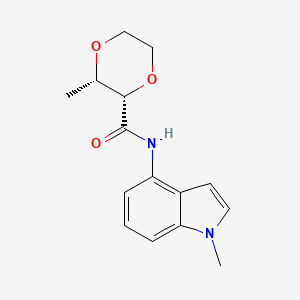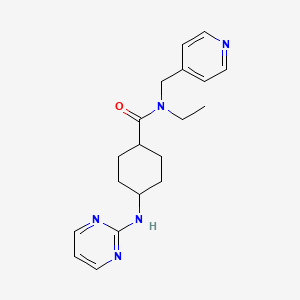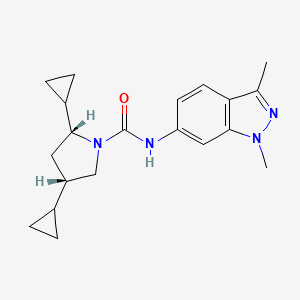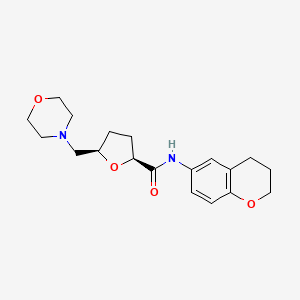
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its unique structure and mechanism of action, which make it a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application and context. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, it has been shown to enhance cognitive function and memory, as well as protect against oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide in lab experiments include its high potency, selectivity, and specificity, as well as its relatively low toxicity and side effects. However, the limitations of using this compound in lab experiments include its high cost, complexity of synthesis, and limited availability.
将来の方向性
There are several future directions for the research and development of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide. One potential direction is to further investigate its mechanism of action and biochemical effects, in order to better understand its potential therapeutic applications. Another direction is to explore its use in combination with other drugs and therapies, in order to enhance its efficacy and reduce its toxicity. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound, in order to make it more widely available for research and development.
合成法
The synthesis of (2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The most common method for synthesizing this compound is through the use of solid-phase peptide synthesis (SPPS), which involves the stepwise assembly of the peptide chain on a solid support.
科学的研究の応用
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have promising activity against several types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2S,3S)-3-methyl-N-(1-methylindol-4-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(20-9-8-19-10)15(18)16-12-4-3-5-13-11(12)6-7-17(13)2/h3-7,10,14H,8-9H2,1-2H3,(H,16,18)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUZLHMPRIGLH-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)

![[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)



![(6S)-N-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346173.png)
![1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea](/img/structure/B7346185.png)
![1-(3-Cyclopropyl-1-methylpyrazol-4-yl)-3-[(3-hydroxy-1-phenylcyclobutyl)methyl]urea](/img/structure/B7346189.png)

![1-(3-cyclopropyl-1-methylpyrazol-4-yl)-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7346196.png)